

# Validating the Structure of Synthesized Benzyl Vinylcarbamate: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: *Benzyl vinylcarbamate*

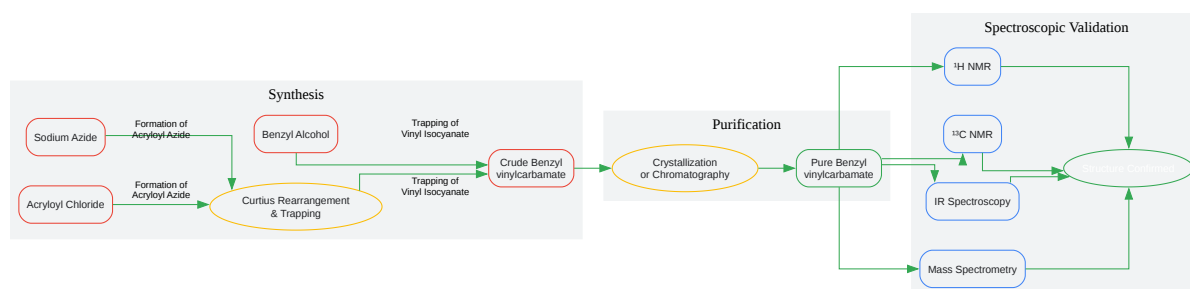
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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic data for validating the structure of **benzyl vinylcarbamate**, a valuable building block in organic synthesis. We present a detailed analysis of its characteristic spectroscopic signatures ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) and compare them with common alternative vinylcarbamates, namely tert-butyl vinylcarbamate and ethyl vinylcarbamate. This guide includes detailed experimental protocols and a logical workflow for structural validation.

## Workflow for Spectroscopic Validation of Benzyl Vinylcarbamate

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic validation of **benzyl vinylcarbamate**.



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Caption: Logical workflow for the synthesis and spectroscopic validation of **Benzyl vinylcarbamate**.

## Spectroscopic Data for Benzyl Vinylcarbamate and Alternatives

The following tables summarize the key spectroscopic data for **benzyl vinylcarbamate** and two common alternatives. This data is essential for comparative analysis and confirmation of the synthesized product's identity.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 400 MHz)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Benzyl vinylcarbamate	7.30-7.40	m	5H	Ar-H
6.70	dd, J=15.2, 8.8 Hz	1H	N-CH=	
5.15	s	2H	O-CH <sub>2</sub> -Ar	
4.65	d, J=15.2 Hz	1H	=CH <sub>2</sub> (trans)	
4.35	d, J=8.8 Hz	1H	=CH <sub>2</sub> (cis)	
~7.0 (broad)	s	1H	N-H	
tert-Butyl vinylcarbamate	6.55	dd, J=15.0, 9.0 Hz	1H	N-CH=
4.50	d, J=15.0 Hz	1H	=CH <sub>2</sub> (trans)	
4.20	d, J=9.0 Hz	1H	=CH <sub>2</sub> (cis)	
~6.8 (broad)	s	1H	N-H	
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>	
Ethyl vinylcarbamate	6.60	dd, J=15.1, 8.9 Hz	1H	N-CH=
4.55	d, J=15.1 Hz	1H	=CH <sub>2</sub> (trans)	
4.25	d, J=8.9 Hz	1H	=CH <sub>2</sub> (cis)	
4.15	q, J=7.1 Hz	2H	O-CH <sub>2</sub> -CH <sub>3</sub>	
~6.9 (broad)	s	1H	N-H	
1.25	t, J=7.1 Hz	3H	O-CH <sub>2</sub> -CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
Benzyl vinylcarbamate	154.5	C=O
136.0	Ar-C (quaternary)	
129.5	N-CH=	
128.6, 128.3, 128.1	Ar-CH	
97.0	=CH <sub>2</sub>	
67.0	O-CH <sub>2</sub> -Ar	
tert-Butyl vinylcarbamate	154.0	C=O
130.0	N-CH=	
96.5	=CH <sub>2</sub>	
80.5	-C(CH <sub>3</sub> ) <sub>3</sub>	
28.3	-C(CH <sub>3</sub> ) <sub>3</sub>	
Ethyl vinylcarbamate	155.0	C=O
129.8	N-CH=	
96.8	=CH <sub>2</sub>	
61.5	O-CH <sub>2</sub> -CH <sub>3</sub>	
14.5	O-CH <sub>2</sub> -CH <sub>3</sub>	

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch	C=C Stretch	C-O Stretch
Benzyl vinylcarbamate	~3350 (broad)	~1710	~1640	~1250
tert-Butyl vinylcarbamate	~3340 (broad)	~1700	~1645	~1240
Ethyl vinylcarbamate	~3330 (broad)	~1705	~1642	~1260

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
Benzyl vinylcarbamate	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	177.20	177 (M <sup>+</sup> ), 108 (M-C <sub>4</sub> H <sub>3</sub> NO) <sup>+</sup> , 91 (C <sub>7</sub> H <sub>7</sub> ) <sup>+</sup> , 77 (C <sub>6</sub> H <sub>5</sub> ) <sup>+</sup>
tert-Butyl vinylcarbamate	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	143.18	143 (M <sup>+</sup> ), 88 (M-C <sub>4</sub> H <sub>9</sub> ) <sup>+</sup> , 57 (C <sub>4</sub> H <sub>9</sub> ) <sup>+</sup>
Ethyl vinylcarbamate	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	115.13	115 (M <sup>+</sup> ), 88 (M-C <sub>2</sub> H <sub>5</sub> ) <sup>+</sup> , 70 (M-OC <sub>2</sub> H <sub>5</sub> ) <sup>+</sup>

## Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

## Synthesis of Benzyl Vinylcarbamate

An improved and scalable method for the preparation of **benzyl vinylcarbamate** involves the Curtius rearrangement of acryloyl azide.<sup>[1]</sup> In this process, vinyl isocyanate, formed from the rearrangement, is co-distilled with a solvent like toluene into benzyl alcohol which contains a catalyst and an inhibitor. The resulting product can then be purified through crystallization, which circumvents the need for high-vacuum distillation or chromatography.<sup>[1]</sup>

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 400 MHz NMR spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, a spectral width of 0 to 220 ppm is used.

## IR Spectroscopy

The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat, purified compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-650  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected over a mass-to-charge ( $m/z$ ) range of 50-500. The molecular weight of the product can be confirmed by the observation of the protonated molecular ion  $[\text{M}+\text{H}]^+$ , which for **benzyl vinylcarbamate** is expected at  $m/z$  178.[1]

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently validate the structure of their synthesized **benzyl vinylcarbamate**, ensuring the integrity of their subsequent research and development activities.

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## References

- 1. Benzyl vinylcarbamate CAS#: 84713-20-2 [m.chemicalbook.com]

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